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molecular formula C14H18Cl2N2O2 B8539270 Ethyl 4-(2,5-dichlorobenzyl)piperazine-1-carboxylate

Ethyl 4-(2,5-dichlorobenzyl)piperazine-1-carboxylate

Cat. No. B8539270
M. Wt: 317.2 g/mol
InChI Key: ZWZBFVZGJHJAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071920

Procedure details

A solution containing 13 g of 1-(2,5-dichlorobenzyl)-4-ethoxycarbonylpiperazine in 35 mL of 37% HCl was stirred for 40 h at reflux. Subsequently, 30 mL of water and 30 mL of EtOAc were added at room temperature, adjusting the pH to 11 via addition of 35% NaOH. The organic phase, which was dried on anhydrous sodium sulphate, was evaporated to dryness under vacuum. The crude was purified via flash chromatography (CHCl3 --MeOH 7:3) giving 4.46 g (50%) of the title compound.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1.O.CCOC(C)=O.[OH-].[Na+]>Cl>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:3]=1[CH2:4][N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=C(CN2CCN(CC2)C(=O)OCC)C=C(C=C1)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase, which was dried on anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was purified via flash chromatography (CHCl3 --MeOH 7:3)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
ClC1=C(CN2CCNCC2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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